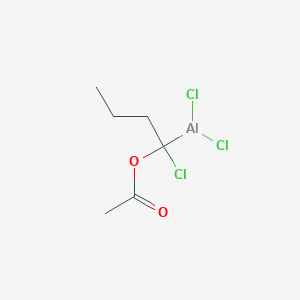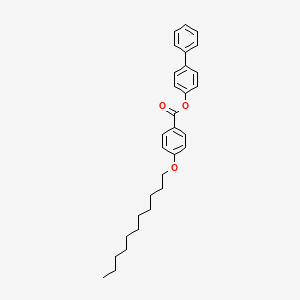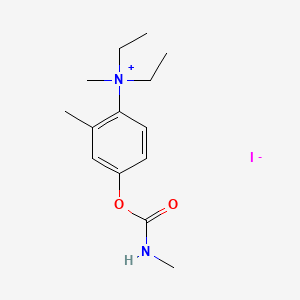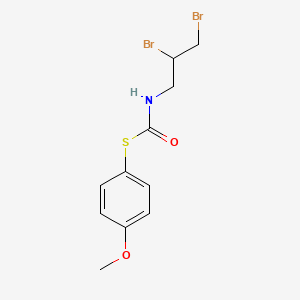
S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate: is an organic compound with a complex structure that includes a methoxyphenyl group, a dibromopropyl group, and a carbamothioate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate typically involves the reaction of 4-methoxythiophenol with 2,3-dibromopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols replace the bromine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted carbamothioates.
科学研究应用
Chemistry: In chemistry, S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various cell lines and microorganisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Research is ongoing to determine its efficacy and safety as a drug candidate for treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.
相似化合物的比较
- S-(4-Methoxyphenyl) (2,3-dibromopropyl)carbamothioate
- S-(4-Methoxyphenyl) (2,3-dichloropropyl)carbamothioate
- S-(4-Methoxyphenyl) (2,3-diiodopropyl)carbamothioate
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are more reactive than chlorine or iodine, making this compound more suitable for certain chemical reactions. Additionally, the methoxy group on the phenyl ring can influence the compound’s electronic properties, further differentiating it from its analogs.
属性
CAS 编号 |
64501-82-2 |
|---|---|
分子式 |
C11H13Br2NO2S |
分子量 |
383.10 g/mol |
IUPAC 名称 |
S-(4-methoxyphenyl) N-(2,3-dibromopropyl)carbamothioate |
InChI |
InChI=1S/C11H13Br2NO2S/c1-16-9-2-4-10(5-3-9)17-11(15)14-7-8(13)6-12/h2-5,8H,6-7H2,1H3,(H,14,15) |
InChI 键 |
DBPFQQPVOQAQMV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)SC(=O)NCC(CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-](/img/structure/B14482390.png)


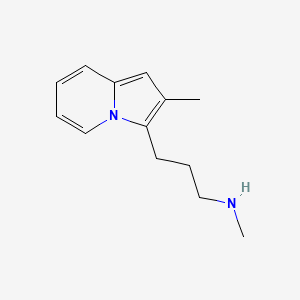
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
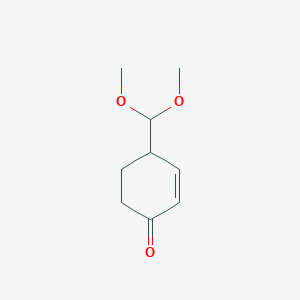

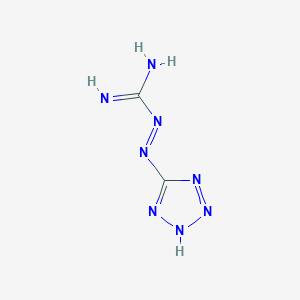
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
